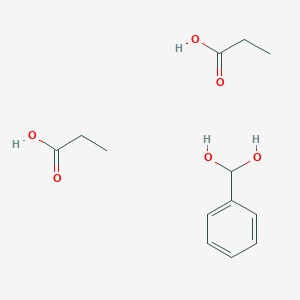

Phenylmethanediol;propanoic acid

Description

Phenylmethanediol;propanoic acid refers to a class of organic compounds combining a phenylmethanediol moiety (a benzene ring with two hydroxyl groups on adjacent carbons) and a propanoic acid group (CH₂CH₂COOH). For instance, 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () incorporates a phenolic ring and a propanoic acid chain, demonstrating cytotoxic activity. Similarly, 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid () features a benzodioxole ring fused to a methyl-substituted propanoic acid backbone. These derivatives often exhibit bioactivity due to their ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding (hydroxyl groups) and hydrophobic interactions (aromatic rings) .

Properties

CAS No. |

55696-47-4 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

phenylmethanediol;propanoic acid |

InChI |

InChI=1S/C7H8O2.2C3H6O2/c8-7(9)6-4-2-1-3-5-6;2*1-2-3(4)5/h1-5,7-9H;2*2H2,1H3,(H,4,5) |

InChI Key |

LBAIJQSCNFNWBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C1=CC=C(C=C1)C(O)O |

Origin of Product |

United States |

Preparation Methods

Phenylmethanediol

Phenylmethanediol is typically synthesized as a short-lived intermediate in the oxidation of toluene and benzaldehyde or the reduction of benzoic acid . The reaction conditions often involve the use of specific oxidizing or reducing agents under controlled environments.

Propanoic Acid

Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . Another method involves the selective oxidation of 1-propanol using heteropolyoxometalates as catalysts with hydrogen peroxide as the oxidant .

Chemical Reactions Analysis

Phenylmethanediol

Phenylmethanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzaldehyde or benzoic acid.

Reduction: It can be reduced to benzyl alcohol.

Propanoic Acid

Propanoic acid participates in several types of reactions:

Oxidation: It can be further oxidized to carbon dioxide and water.

Reduction: It can be reduced to 1-propanol.

Substitution: It can react with alcohols to form esters.

Neutralization: It reacts with bases to form propionates.

Scientific Research Applications

Phenylmethanediol

Phenylmethanediol is primarily used in research related to its role as an intermediate in various chemical reactions. Its short-lived nature makes it a subject of interest in studies involving reaction mechanisms and kinetics .

Propanoic Acid

Propanoic acid has a wide range of applications:

Chemistry: Used as a preservative and flavoring agent in food.

Biology: Studied for its role in metabolic pathways.

Medicine: Used in the formulation of certain pharmaceuticals.

Industry: Employed in the production of herbicides, polymers, and perfumes.

Mechanism of Action

Phenylmethanediol

Phenylmethanediol acts as an intermediate in oxidation and reduction reactions. Its mechanism involves the transfer of electrons and protons, leading to the formation of benzaldehyde or benzyl alcohol .

Propanoic Acid

Propanoic acid exerts its effects through its role as a metabolic intermediate in the citric acid cycle. It is metabolized to propionyl-CoA, which enters the citric acid cycle and is further converted to succinyl-CoA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key propanoic acid derivatives and their structural features:

Key Observations:

- Chlorination (e.g., ) enhances antimicrobial activity by increasing electrophilicity and membrane disruption .

- Heterocyclic rings (thiazole in ) improve antiviral properties by mimicking nucleobases or inhibiting viral proteases .

- Esterification (e.g., ) reduces acidity, making compounds volatile and suitable as aroma agents .

Antimicrobial Activity:

- Chlorinated 3-phenylpropanoic acid derivatives () show selective inhibition of E. coli and S. albicans .

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid () exhibits broad-spectrum antimicrobial effects, likely via Mg²⁺ chelation, disrupting bacterial DNA gyrase .

Cytotoxic and Antiviral Activity:

- Aminothiazole-propanoic acid hybrids () demonstrate IC₅₀ values of 5–20 µM against cancer cells, with compound 6d showing the highest cytotoxicity .

- 3-(4-Hydroxyphenyl)-2-...propanoic acid () causes 43.2% mortality in brine shrimp at 0.1 mg/mL, indicating moderate cytotoxicity .

Data Tables

Table 1: Antimicrobial Efficacy of Selected Propanoic Acid Derivatives

Table 2: Concentration of Propanoic Acid Derivatives in Natural Sources

| Compound | Source | Concentration | Evidence ID |

|---|---|---|---|

| Propanoic acid anhydride | H. undatus peel | 25.36% (peak area) | |

| 3-(Methylthio)propanoic acid methyl ester | Tainong No. 4 pineapple | 622.49 µg·kg⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.